molecular formula C34H41N3O B120942 Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)- CAS No. 145131-60-8

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)-

Cat. No. B120942
M. Wt: 507.7 g/mol
InChI Key: RFTJJOFLQLBRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)- is a compound that has been extensively researched for its potential therapeutic applications. It is a complex molecule that is synthesized using various methods and has been shown to have significant biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and proliferation.

Biochemical And Physiological Effects

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)- has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the advantages of using urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)- in lab experiments is its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)-. One potential direction is the further study of its anti-inflammatory and analgesic effects for the treatment of various inflammatory diseases. Another potential direction is the study of its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Additionally, further research can be conducted to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)- is a complex process that involves several steps. One of the methods used for the synthesis of this compound is the reaction of 2,6-bis(1-methylethyl)aniline with 1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentylmethylamine. The resulting product is then treated with urea to obtain the final compound.

Scientific Research Applications

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)- has been studied extensively for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

145131-60-8

Product Name

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)-

Molecular Formula

C34H41N3O

Molecular Weight

507.7 g/mol

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-methyl-2-phenylindol-3-yl)cyclopentyl]methyl]urea

InChI

InChI=1S/C34H41N3O/c1-23(2)26-17-13-18-27(24(3)4)31(26)36-33(38)35-22-34(20-11-12-21-34)30-28-16-9-10-19-29(28)37(5)32(30)25-14-7-6-8-15-25/h6-10,13-19,23-24H,11-12,20-22H2,1-5H3,(H2,35,36,38)

InChI Key

RFTJJOFLQLBRSX-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5

Other CAS RN

145131-60-8

synonyms

3-(2,6-dipropan-2-ylphenyl)-1-[[1-(1-methyl-2-phenyl-indol-3-yl)cyclop entyl]methyl]urea

Origin of Product

United States

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